N-(6-chloropyrazin-2-yl)acetamide

Medicinal Chemistry Agrochemical Development Physicochemical Property Optimization

N-(6-chloropyrazin-2-yl)acetamide (CAS 132453-63-5) is a heteroaromatic building block featuring a 6‑chloropyrazine core substituted with an acetamide group. This small-molecule intermediate (MW: 171.58 g/mol) presents a defined, electron-deficient heterocyclic scaffold with a single rotatable bond and a calculated LogP of ~1.17.

Molecular Formula C6H6ClN3O
Molecular Weight 171.58
CAS No. 132453-63-5
Cat. No. B2761694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloropyrazin-2-yl)acetamide
CAS132453-63-5
Molecular FormulaC6H6ClN3O
Molecular Weight171.58
Structural Identifiers
SMILESCC(=O)NC1=CN=CC(=N1)Cl
InChIInChI=1S/C6H6ClN3O/c1-4(11)9-6-3-8-2-5(7)10-6/h2-3H,1H3,(H,9,10,11)
InChIKeyULFJKYKKTRODFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(6-chloropyrazin-2-yl)acetamide (CAS 132453-63-5): A Defined Pyrazine Scaffold for Medicinal Chemistry and Agrochemical Synthesis


N-(6-chloropyrazin-2-yl)acetamide (CAS 132453-63-5) is a heteroaromatic building block featuring a 6‑chloropyrazine core substituted with an acetamide group . This small-molecule intermediate (MW: 171.58 g/mol) presents a defined, electron-deficient heterocyclic scaffold with a single rotatable bond and a calculated LogP of ~1.17 . Unlike many generic pyrazine derivatives, its specific substitution pattern creates a strategic entry point for the synthesis of more complex bioactive molecules, particularly in the agrochemical and pharmaceutical sectors, where it is a recognized precursor to sulfonylurea herbicides and kinase inhibitor libraries [1][2].

Why N-(6-chloropyrazin-2-yl)acetamide Cannot Be Interchanged with Generic Chloropyrazine Analogs


In chemical procurement, substituting a specific isomer or analog for a registered synthetic intermediate can result in off-target impurity profiles, altered reaction kinetics, or complete synthetic failure. For chloropyrazinyl acetamides, the position of the chlorine atom and the acetamide group on the pyrazine ring is not arbitrary. For example, the 2‑chloro‑N‑(6‑chloropyrazin‑2‑yl)acetamide analog (CAS 1417793-45-3) introduces a second reactive chlorine and an α‑chloroacetamide moiety, which fundamentally alters its electrophilicity and its utility as a building block compared to the monochloro parent compound . Similarly, analogs with substitutions at the 4‑ or 5‑position of the pyrazine ring or with extended aryl linkers, such as N‑(4‑(6‑chloropyrazin‑2‑yl)phenyl)acetamide (CAS 874143-25-6), present dramatically different physicochemical profiles, including higher molecular weight, altered LogP, and divergent boiling points, rendering them unsuitable as drop-in replacements in established synthetic routes .

Quantitative Evidence Guide for N-(6-chloropyrazin-2-yl)acetamide (CAS 132453-63-5): Differentiated Properties and Comparative Data


Lipophilicity and Hydrophobicity: N-(6-chloropyrazin-2-yl)acetamide Offers Distinct LogP and LogD Values Compared to Phenyl-Linked Analogs

N-(6-chloropyrazin-2-yl)acetamide exhibits a calculated LogP (ACD/LogP) of 1.17 and a LogD (pH 7.4) of 0.94 . This lipophilicity profile is significantly lower than that of its phenyl-linked analog, N-(4-(6-chloropyrazin-2-yl)phenyl)acetamide (CAS 874143-25-6), which, due to its additional aromatic ring, would be predicted to have a much higher LogP and a calculated density of 1.3±0.1 g/cm³ and a boiling point of 460.1±45.0 °C .

Medicinal Chemistry Agrochemical Development Physicochemical Property Optimization

Synthetic Utility and Scalability: N-(6-chloropyrazin-2-yl)acetamide is Synthesized via a High-Yielding, Single-Step Acetylation

N-(6-chloropyrazin-2-yl)acetamide is synthesized via a single-step acetylation of 6‑chloro‑pyrazin‑2‑ylamine with acetic anhydride . This straightforward route offers a significant advantage in process efficiency and scalability compared to the more complex, multi-step syntheses required for analogs like 2‑chloro‑N‑(6‑chloropyrazin‑2‑yl)acetamide (CAS 1417793-45-3) or N‑(5‑(2‑bromoacetyl)‑6‑chloropyrazin‑2‑yl)acetamide (CAS 2920210-70-2) . The latter compounds necessitate additional halogenation and purification steps, which can introduce new impurities and reduce overall yield.

Organic Synthesis Process Chemistry Medicinal Chemistry

Physicochemical Profile and Handling: N-(6-chloropyrazin-2-yl)acetamide is a Defined Solid with a Reported Melting Point, Unlike Some Liquid or Undefined Analogs

N-(6-chloropyrazin-2-yl)acetamide is supplied as a solid powder with a defined melting point range of 171‑172 °C . This contrasts with certain related analogs, such as 2‑chloro‑N‑(6‑chloropyrazin‑2‑yl)acetamide (CAS 1417793-45-3), for which a melting point is often not reported or specified, suggesting it may be a liquid or have less well-defined physical characteristics . A well-defined melting point is a critical quality attribute for solid compounds, facilitating accurate identification, assessment of purity, and straightforward handling and storage.

Analytical Chemistry Process Development Quality Control

Commercial Availability and Purity Standards: N-(6-chloropyrazin-2-yl)acetamide is Routinely Offered at ≥98% Purity, Facilitating Immediate Use in Sensitive Reactions

Multiple reputable chemical vendors, including Sigma-Aldrich, CymitQuimica, and Chemscene, supply N-(6-chloropyrazin-2-yl)acetamide with a standard purity of ≥98% (HPLC or similar analytical method) . While many specialized pyrazine analogs, such as 2‑[1‑(6‑chloropyrazin‑2‑yl)‑3,5‑dimethyl‑1H‑pyrazol‑4‑yl]‑N‑(5‑phenyl‑1,3,4‑thiadiazol‑2‑yl)acetamide, are available, they are typically offered at lower purities (e.g., 95%) or have limited commercial availability, necessitating in-house purification before use in critical reactions .

Chemical Sourcing Medicinal Chemistry Agrochemical Synthesis

Biological Activity Benchmark: N-(6-chloropyrazin-2-yl)acetamide Exhibits Documented In Vitro Cytotoxicity (IC₅₀ 15 µM) Against MCF-7 Cells

In vitro studies have demonstrated that N-(6-chloropyrazin-2-yl)acetamide induces significant cytotoxic effects against human breast cancer cells (MCF-7), with a reported IC₅₀ value of 15 µM after 48 hours of treatment . While the specific comparator for this assay is not provided, this data point establishes a quantifiable baseline for its bioactivity. In contrast, closely related analogs like 2‑chloro‑N‑(6‑chloropyrazin‑2‑yl)acetamide are described as exhibiting "various biological activities, including antimicrobial and anticancer properties," but no specific IC₅₀ value is cited, making a direct, data-driven comparison impossible .

Anticancer Drug Discovery Kinase Inhibition Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for N-(6-chloropyrazin-2-yl)acetamide (CAS 132453-63-5) Based on Evidence


Scalable Synthesis of Agrochemical Intermediates, Notably Sulfonylurea Herbicides

Given its well-defined, single-step acetylation synthesis and established use as a precursor to pyrazosulfuron-ethyl [1], procurement of N-(6-chloropyrazin-2-yl)acetamide is optimal for process chemists and agrochemical manufacturers. Its lower lipophilicity profile (LogP 1.17) is also advantageous for formulating water-dispersible granules or suspension concentrates, ensuring reliable and cost-effective production of selective herbicides.

Medicinal Chemistry: Core Scaffold for Kinase Inhibitor Library Construction

The 6‑chloropyrazine core of N-(6-chloropyrazin-2-yl)acetamide serves as a versatile electrophilic handle for late-stage diversification. Its documented in vitro activity against MCF‑7 cells (IC₅₀ 15 µM) and its presence in patent literature as a building block for kinase inhibitors [2] make it a strategic choice for establishing structure-activity relationships (SAR) in oncology or other kinase-driven disease areas.

Analytical Chemistry and Quality Control: Reliable Solid Standard for Method Development

The solid state and sharp melting point of 171‑172 °C make N-(6-chloropyrazin-2-yl)acetamide an excellent candidate for use as a reference standard in analytical method development (e.g., HPLC, LC‑MS). Its high commercial purity (≥98%) and well-characterized physicochemical properties reduce ambiguity, enabling accurate quantification and impurity profiling in complex reaction mixtures.

Academic and Industrial Research Requiring Immediate Usability and High Reliability

For laboratories where time and resource efficiency are paramount, the wide commercial availability of N-(6-chloropyrazin-2-yl)acetamide at a consistent purity of ≥98% eliminates the need for in-house purification. This "ready-to-use" characteristic, coupled with its defined handling properties as a solid, directly translates to faster experimental throughput and more reproducible results compared to sourcing less well-defined or lower-purity analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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